

# Comparative Investigation of the Biological Activity of Structurally Related Pyrazolone Dyes

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## Compound of Interest

Compound Name: *Einecs 282-346-4*

Cat. No.: *B15188834*

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This guide provides a comparative analysis of the biological activities of structurally related pyrazolone dyes, focusing on their anticancer, antimicrobial, and antioxidant properties. The information is compiled from recent scientific literature to aid in the research and development of novel therapeutic agents.

Pyrazolone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.<sup>[1][2][3]</sup> The structural diversity of the pyrazolone core allows for a wide range of chemical modifications, leading to compounds with tailored biological effects.<sup>[1]</sup> This guide will delve into the comparative biological activities of these compounds, supported by experimental data and detailed methodologies.

## Anticancer Activity

Pyrazolone derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular pathways crucial for cancer cell proliferation and survival.<sup>[1]</sup> Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.<sup>[4][5]</sup>

## Comparative Anticancer Potency (IC50) of Pyrazolone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of various pyrazolone derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

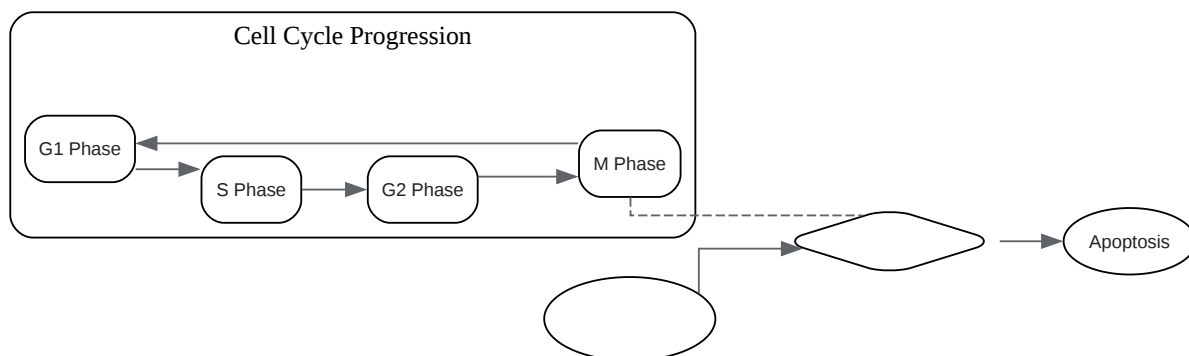
Compound ID/Name	Cancer Cell Line	IC50 (μM)	Reference
P7	A549 (Non-small cell lung cancer)	Not specified, but high activity reported	[6]
P11	A549 (Non-small cell lung cancer)	Not specified, but high activity reported	[6]
P7	NCI-H522 (Non-small cell lung cancer)	Not specified, but high activity reported	[6]
P11	NCI-H522 (Non-small cell lung cancer)	Not specified, but high activity reported	[6]
Compound 3	HCT-116 (Colon cancer)	8.71	[7]
Compound 3	MCF-7 (Breast cancer)	10.63	[7]
1b	HepG-2 (Liver cancer)	Not specified, but highest selectivity reported	[4]
1b	Hela (Cervical cancer)	Similar to cis-DDP	[4]
1b	A549 (Lung cancer)	40 - 100	[4]
3f	MDA-MB-468 (Triple-negative breast cancer)	14.97 (24h), 6.45 (48h)	[8]
Paclitaxel (Reference)	MDA-MB-468 (Triple-negative breast cancer)	49.90 (24h), 25.19 (48h)	[8]
Compound 17c	A549 (Lungs cancer)	1.22	[1]
Compound 19b	MCF-7 (Breast cancer)	1.66	
Compound 10	A549 (Lungs cancer)	2.2	

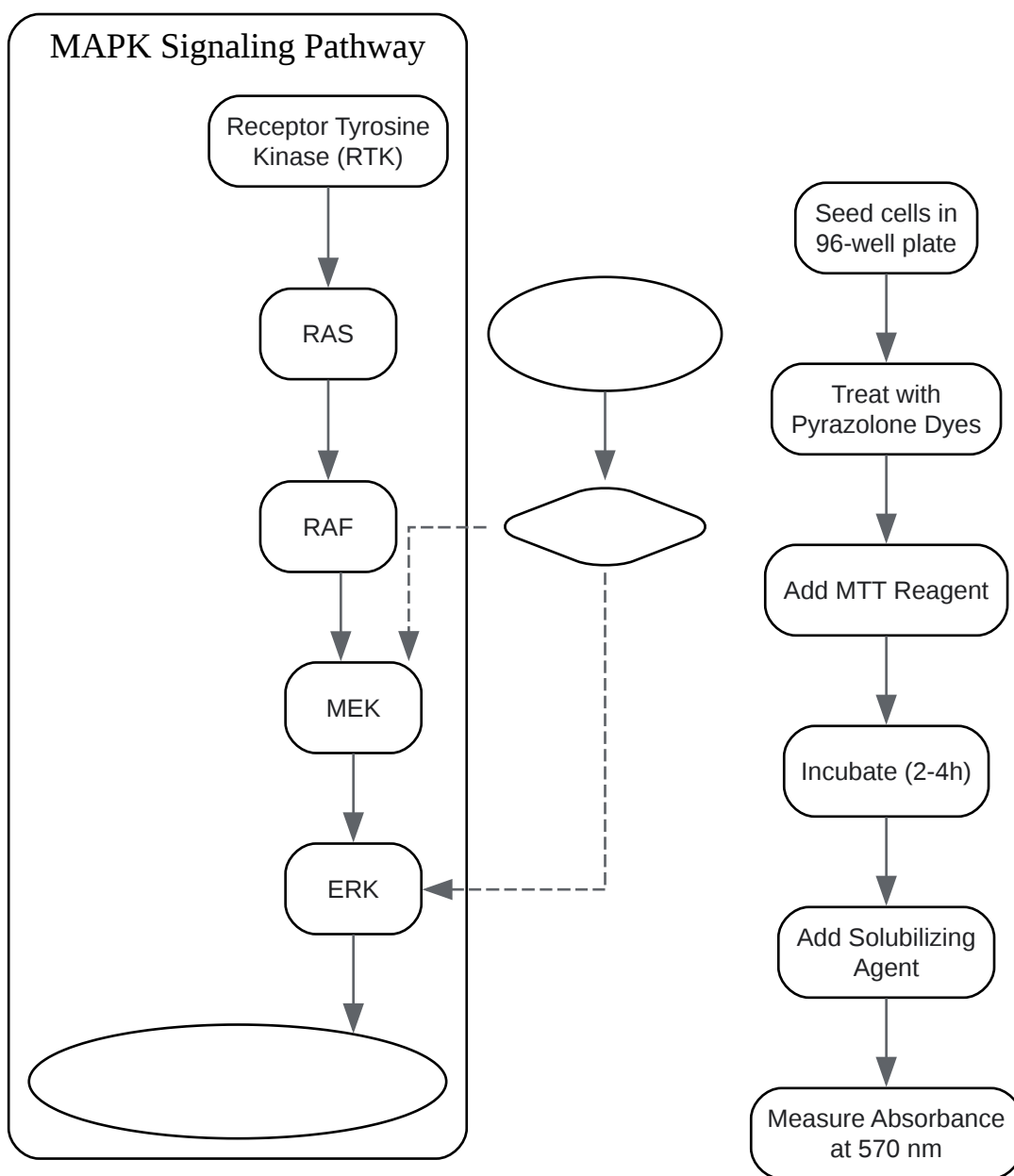
Compound 60	A549, HeLa, MCF7	4.63 - 5.54	<a href="#">[5]</a>
Compound 61	A549, HeLa, MCF7	4.63 - 5.54	<a href="#">[5]</a>
Compound 62	A549, HeLa, MCF7	4.63 - 5.54	<a href="#">[5]</a>
4-bromo-phenyl substituted pyrazole	MCF-7	5.8	<a href="#">[1]</a>
4-bromo-phenyl substituted pyrazole	A549	8.0	<a href="#">[1]</a>
4-bromo-phenyl substituted pyrazole	HeLa	9.8	<a href="#">[1]</a>

## Mechanisms of Anticancer Action

### Cell Cycle Arrest:

Several pyrazolone derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some compounds have been shown to arrest the cell cycle at the G0/G1 or G2/M phases.[\[4\]](#)[\[6\]](#) This disruption of the cell cycle ultimately leads to a halt in proliferation.





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